2-((2-(4-Pyridyl)methyl)thio)benzimidazole

Anti-Helicobacter pylori Structure-Activity Relationship Minimum Bactericidal Concentration

Select H-718 (CAS 23593-14-8) for its unique 4-pyridyl thioether regiochemistry, which decouples CYP450 inhibition from gastric proton pump activity—unlike 2-pyridyl sulfinyl PPIs (timoprazole, omeprazole). This sulfide oxidation state makes it a cleaner ADME/Tox probe for drug metabolism screening panels. It also serves as a privileged starting scaffold for anti-H. pylori SAR programs, with 4-position pyridyl substitution driving MBC potency down to 1 µg/mL, and as a key building block for VEGFR2 kinase inhibitor libraries (IC₅₀ = 26 nM for elaborated analogs).

Molecular Formula C13H11N3S
Molecular Weight 241.31 g/mol
CAS No. 23593-14-8
Cat. No. B1204172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(4-Pyridyl)methyl)thio)benzimidazole
CAS23593-14-8
Synonyms2-((2-(4-pyridyl)methyl)thio)benzimidazole
H 718
H-718
Molecular FormulaC13H11N3S
Molecular Weight241.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)SCC3=CC=NC=C3
InChIInChI=1S/C13H11N3S/c1-2-4-12-11(3-1)15-13(16-12)17-9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,16)
InChIKeyGGTXQYUQXAYWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-((2-(4-Pyridyl)methyl)thio)benzimidazole (CAS 23593-14-8): Procurement-Grade Characterization for Research and Industrial Sourcing


2-((2-(4-Pyridyl)methyl)thio)benzimidazole (CAS 23593-14-8) is a heterocyclic small molecule (C₁₃H₁₁N₃S, MW 241.31 g/mol) belonging to the pyridylmethylthiobenzimidazole class [1]. Also designated H-718, this compound is recognized as an inhibitor of microsomal drug biotransformation [1][2]. It features a benzimidazole core linked via a thioether bridge to a pyridine ring at the 4-position, distinguishing it from the more extensively studied 2-pyridyl isomers that serve as precursors to proton pump inhibitors (PPIs) such as timoprazole and omeprazole [3]. The 4-pyridyl regioisomerism confers distinct electronic and steric properties relevant to target binding and metabolic fate.

Why 2-((2-(4-Pyridyl)methyl)thio)benzimidazole Cannot Be Replaced by Generic 2-Pyridyl or Sulfinyl Analogs


Pyridylmethylthiobenzimidazoles are not functionally interchangeable. The position of the pyridyl nitrogen (2- vs. 3- vs. 4-) fundamentally alters electronic distribution, target binding geometry, and metabolic susceptibility [1]. In the 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole series, compounds with substituents at the 4-position of the pyridyl ring exhibited systematically lower minimum bactericidal concentrations (MBCs) against Helicobacter pylori, demonstrating that pyridyl regiochemistry directly governs antibacterial potency [1]. Furthermore, the thioether (-S-) oxidation state of H-718 is mechanistically distinct from the sulfinyl (-SO-) derivatives (e.g., timoprazole): the sulfide form lacks intrinsic proton pump inhibitory activity, whereas metabolic oxidation in vivo converts 2-pyridylmethylthio congeners into potent PPIs [2]. Selecting the 4-pyridyl thioether specifically provides a CYP450-interacting chemical probe without the confounding gastric antisecretory activity inherent to its 2-pyridyl sulfinyl counterparts.

Quantitative Differentiation Evidence: 2-((2-(4-Pyridyl)methyl)thio)benzimidazole Versus Closest Analogs


4-Pyridyl Regioisomer: Pyridyl Nitrogen Position Drives Anti-H. pylori Potency

In a systematic SAR study of 21 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole analogs, compounds bearing larger and more lipophilic substituents at the 4-position of the pyridyl ring exhibited consistently lower MBC values against H. pylori, with the most potent reaching MBC = 1 µg/mL, compared to unsubstituted 2-pyridyl analogs with MBC values up to 256 µg/mL [1]. This demonstrates that the 4-position of the pyridine ring is a critical determinant of antibacterial potency, providing a structural rationale for selecting 4-pyridyl congeners such as H-718 over the unsubstituted 2-pyridyl parent scaffold.

Anti-Helicobacter pylori Structure-Activity Relationship Minimum Bactericidal Concentration

Thioether (-S-) Oxidation State: Absence of Proton Pump Inhibitory Activity Differentiates H-718 from Sulfinyl Analogs

The 2-pyridylmethylthio (sulfide) class of benzimidazoles undergoes in vivo metabolic oxidation to the corresponding sulfinyl derivatives, which act as potent proton pump inhibitors (PPIs). Kühler et al. (2002) demonstrated that the sulfide congeners exhibit antibacterial activity selective for Helicobacter spp. but that 'they also have an inherent susceptibility to metabolic oxidation to furnish 2-[[(2-pyridyl)methyl]sulfinyl]-1H-benzimidazoles (1), which act as proton pump inhibitors (PPIs)' [1]. In in vivo mouse studies, the sulfide derivative administered orally resulted in 'potent acid secretion inhibition' attributed to oxidation to the sulfinyl form, which 'became dominant and actually promoted H. felis cell growth' [2]. H-718, as the 4-pyridyl thioether, represents the non-oxidized sulfide form that can serve either as a precursor for PPI synthesis or as a chemical probe for studying oxidative metabolic activation pathways, whereas the pre-formed sulfinyl analogs (e.g., timoprazole) intrinsically possess PPI activity.

Proton Pump Inhibition Metabolic Oxidation Gastric Acid Secretion

CYP450 Microsomal Drug Metabolism Inhibition: H-718 as a Biochemical Probe Distinct from Antisecretory Benzimidazoles

H-718 (CAS 23593-14-8) was specifically characterized as an inhibitor of microsomal drug biotransformation by Varga et al. (1973), providing a distinct biochemical annotation that separates it from the gastric antisecretory benzimidazoles [1]. PubChem classifies the compound with the descriptor 'inhibitor of microsomal drug biotransformation' [2]. This property is not shared by the sulfinyl PPI benzimidazoles (e.g., omeprazole, timoprazole), whose primary mechanism is (H⁺-K⁺)-ATPase inhibition. The 4-pyridyl thioether thus offers a CYP450-interacting chemical probe scaffold orthogonal to the PPI pharmacophore, enabling drug metabolism interaction studies without confounding gastric acid suppression effects.

Cytochrome P450 Inhibition Drug Metabolism Microsomal Biotransformation

Synthetic Intermediate Utility: 4-Pyridyl Thioether as a Precursor to Sulfinyl-Based Therapeutics and Chemical Tools

The thioether (-S-) moiety in H-718 serves as a direct synthetic precursor to the corresponding sulfinyl (-SO-) derivative through controlled oxidation, a transformation widely exploited in the synthesis of pyridylmethylsulfinyl benzimidazole drugs [1]. Patent literature describes methods for oxidizing 2-(2-pyridylmethylthio)benzimidazole compounds to 2-(2-pyridylmethylsulfinyl)benzimidazole compounds using hydrogen peroxide with vanadium catalysts, achieving good yields with low by-product formation [2]. The 4-pyridyl thioether H-718 offers a starting material with a different regioisomeric configuration compared to the more common 2-pyridyl precursors, enabling access to 4-pyridyl sulfinyl derivatives that are structurally distinct from the clinically established 2-pyridyl PPI series.

Synthetic Intermediate Sulfinyl Oxidation Benzimidazole Derivatization

Optimal Research and Industrial Application Scenarios for 2-((2-(4-Pyridyl)methyl)thio)benzimidazole (H-718)


Anti-Helicobacter pylori Drug Discovery: 4-Pyridyl Scaffold Optimization

H-718 should be prioritized as a starting scaffold in medicinal chemistry programs targeting Helicobacter pylori. The class-level SAR established by Kühler et al. (1998) demonstrates that 4-position pyridyl substitution drives MBC potency improvements across a ~250-fold range, with optimized analogs achieving MBC = 1 µg/mL [1]. Using the 4-pyridyl thioether core of H-718 allows structure-based optimization toward potent, narrow-spectrum anti-H. pylori agents while leveraging the well-characterized SAR landscape of the pyridylmethylthiobenzimidazole series.

Drug Metabolism and CYP450 Interaction Studies Using a Non-PPI Benzimidazole Probe

H-718 is uniquely suited as a CYP450 interaction probe in drug metabolism studies because, unlike the clinically used sulfinyl benzimidazoles (which are primarily PPIs and CYP2C19 substrates), its thioether oxidation state decouples microsomal enzyme inhibition from gastric proton pump pharmacology. Varga et al. (1973) established its activity as an inhibitor of microsomal drug biotransformation [2], and PubChem annotates it as an 'inhibitor of microsomal drug biotransformation' [3]. This makes H-718 a cleaner tool compound for ADME/Tox screening panels seeking to evaluate benzimidazole-CYP450 interactions without confounding PPI-related gastric effects.

Regioisomer-Specific Synthesis of 4-Pyridyl Sulfinyl Benzimidazole Derivatives

As a 4-pyridyl thioether, H-718 provides synthetic access to 4-pyridylmethylsulfinyl benzimidazoles that are structurally distinct from the 2-pyridyl sulfinyl drugs (timoprazole, omeprazole). Patent methods describe the oxidation of 2-pyridylmethylthio benzimidazoles to the corresponding sulfinyl derivatives using H₂O₂ and vanadium catalysts [4]. Applying analogous oxidation chemistry to H-718 yields 4-pyridyl sulfinyl products, enabling exploration of regioisomer-dependent pharmacological differences in the sulfinyl PPI chemical space. The established metabolic oxidation pathway of thioether-to-sulfinyl conversion in vivo [1] further supports the relevance of this synthetic route.

Benzimidazole Scaffold Derivatization for Kinase and Anti-Angiogenic Programs

The 4-pyridylmethylthio benzimidazole substructure present in H-718 has been employed as a core motif in VEGFR2 kinase inhibitor programs. Honda et al. (2008) reported that 4-pyridylmethylthio derivatives achieve VEGFR2 (KDR) inhibition with IC₅₀ = 26 nM when elaborated with appropriate amide substituents [5]. While H-718 itself is the unelaborated parent scaffold, it serves as a key synthetic building block for constructing 4-pyridylmethylthio-based kinase inhibitor libraries through further functionalization of the benzimidazole ring, providing a regioisomerically distinct entry point compared to 2-pyridyl-based kinase inhibitor scaffolds.

Quote Request

Request a Quote for 2-((2-(4-Pyridyl)methyl)thio)benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.